1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene
Overview
Description
“1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” is an organic compound composed of a benzene ring attached to a cyclobutane ring via a methoxy group and a bromine atom1. It is also known as BCMOB1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-bromo-3-nitrobenzene involves bromizing nitrobenzene in sulfuric acid2. Another study investigated the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor3. However, the specific synthesis process for “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” is not readily available in the retrieved resources.Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the structure of 1-Bromo-3-cyclobutylbenzene is available on ChemSpider4. However, the specific molecular structure of “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” is not readily available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl free radicals has been probed theoretically5. However, the specific chemical reactions of “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” are not readily available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 1-Bromo-3-cyclobutylbenzene has a molecular formula of CHBr and an average mass of 171.463 Da7. However, the specific physical and chemical properties of “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” are not readily available in the retrieved resources.Scientific Research Applications
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Reaction with OH Free Radicals
- Field : Theoretical Chemistry .
- Application Summary : The reaction of 1-bromo-3,3,3-trifluoropropene (a similar compound to the one you mentioned) with hydroxyl (OH) free radicals has been studied .
- Methods : The potential energy surfaces (PES) for the reaction were probed theoretically at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G (d,p) level of theory . All the possible stationary and first-order saddle points along the reaction paths were verified by the vibrational analysis .
- Results : Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene with OH were investigated. The reaction enthalpies and energy barriers were determined . The OH addition reaction channel and the H atom abstraction channels related to the carbon-carbon double bond were found to be the main reaction channels .
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Hydrobromic Acid Reaction
- Field : Organic Chemistry .
- Application Summary : The reaction of a similar compound with hydrobromic acid has been studied .
- Methods : The optimal concentration of hydrobromic acid was identified at 180 mM .
- Results : This resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
Safety And Hazards
The safety data sheet for similar compounds like 1-Bromo-3-methylbutane indicates that they are highly flammable, may cause skin irritation, respiratory irritation, and may be toxic if inhaled or absorbed through skin89. However, the specific safety and hazards information for “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” is not readily available in the retrieved resources.
Future Directions
The future directions for “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” could involve further research into its synthesis, chemical reactions, mechanism of action, and potential applications. However, specific future directions are not readily available in the retrieved resources.
Please note that the information provided is based on the closest available resources and may not fully represent the exact properties of “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene”. For more accurate information, further research and laboratory analysis would be required.
properties
IUPAC Name |
1-bromo-3-(cyclobutylmethoxy)-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-9-4-10(13)6-11(5-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMOTVOEHDJCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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